4-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
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Overview
Description
4-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C16H18ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a naphthalene moiety attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene and pyrrolidine.
Formation of Naphthalen-1-ylmethyl Intermediate: Naphthalene is subjected to a Friedel-Crafts alkylation reaction to introduce a methyl group, forming naphthalen-1-ylmethyl.
Coupling with Pyrrolidine: The naphthalen-1-ylmethyl intermediate is then coupled with pyrrolidine-2-carboxylic acid under appropriate reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalene moiety or the pyrrolidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The naphthalene moiety allows the compound to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, the pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical reactivity.
Naphthalene derivatives: Compounds containing the naphthalene moiety, such as naphthalene-1-carboxylic acid, exhibit similar aromatic properties.
Uniqueness
4-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride is unique due to the combination of the naphthalene moiety and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research, making it a valuable compound for scientific studies.
Properties
IUPAC Name |
4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c18-16(19)15-9-11(10-17-15)8-13-6-3-5-12-4-1-2-7-14(12)13;/h1-7,11,15,17H,8-10H2,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXIJMDLCCIUPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CC3=CC=CC=C32.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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